molecular formula C21H19N3O3 B11016246 N-(1-(2-methoxyethyl)-1H-indol-4-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide

N-(1-(2-methoxyethyl)-1H-indol-4-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide

Cat. No.: B11016246
M. Wt: 361.4 g/mol
InChI Key: CGKPUVAKRHYPSP-UHFFFAOYSA-N
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Description

N-(1-(2-methoxyethyl)-1H-indol-4-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide is a complex organic compound that features both indole and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-methoxyethyl)-1H-indol-4-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to increase yield and reduce costs. This can include the selection of appropriate solvents, catalysts, and reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2-methoxyethyl)-1H-indol-4-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.

Scientific Research Applications

N-(1-(2-methoxyethyl)-1H-indol-4-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(2-methoxyethyl)-1H-indol-4-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(2-methoxyethyl)-1H-indol-4-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide is unique due to its combination of indole and quinoline moieties, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C21H19N3O3

Molecular Weight

361.4 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)indol-4-yl]-2-oxo-1H-quinoline-4-carboxamide

InChI

InChI=1S/C21H19N3O3/c1-27-12-11-24-10-9-15-18(7-4-8-19(15)24)23-21(26)16-13-20(25)22-17-6-3-2-5-14(16)17/h2-10,13H,11-12H2,1H3,(H,22,25)(H,23,26)

InChI Key

CGKPUVAKRHYPSP-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)C3=CC(=O)NC4=CC=CC=C43

Origin of Product

United States

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